molecular formula C8H6F5NO B1411322 3-Difluoromethoxy-4-(trifluoromethyl)aniline CAS No. 1806331-29-2

3-Difluoromethoxy-4-(trifluoromethyl)aniline

Cat. No. B1411322
CAS RN: 1806331-29-2
M. Wt: 227.13 g/mol
InChI Key: DZUJSOLVDDHTLW-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-4-(trifluoromethyl)aniline (DFMTA) is an organic compound with a unique chemical structure. It is a fluorinated aniline derivative, which has a wide range of applications in scientific research. Due to its unique properties, it has been used in various fields including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Phase Behavior and Application Potentials

Research has explored the phase behavior of ionic liquids with diverse solutes, including aromatic compounds like aniline derivatives. These studies highlight the significant effects of anion selection on solubility, particularly when considering hydrogen-bonding solutes versus aromatic compounds. The findings suggest potential applications in environmentally friendly solvents with tunable properties for separating target molecules from aqueous solutions or extracting them from original matrices (Visak et al., 2014).

Aniline Derivatives in Wastewater Treatment

Aniline and its derivatives, commonly found in pharmaceutical and dye industry wastewaters, have raised concerns due to their potential health and environmental impacts. Various remediation technologies, particularly Advanced Oxidation Processes (AOPs), have been identified as cost-effective and efficient methods for eliminating these compounds from waste streams. This underscores the importance of understanding the chemical properties and reactivity of aniline derivatives in environmental contexts (Chaturvedi & Katoch, 2020).

Trifluoromethanesulfonic Acid in Organic Synthesis

The use of trifluoromethanesulfonic acid in organic synthesis, including electrophilic aromatic substitution reactions, has been reviewed. This acid's high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, leading to a wide range of reactions. This research highlights the utility of fluorinated compounds in synthesizing new organic compounds, which may include derivatives of 3-Difluoromethoxy-4-(trifluoromethyl)aniline (Kazakova & Vasilyev, 2017).

Environmental Fate and Effects of Fluorinated Compounds

A review of the environmental fate and effects of lampricide TFM, a fluorinated compound, provides insights into the transient environmental impacts of such chemicals. Despite their potent effects, communities and individual organisms typically recover post-treatment, suggesting that properly managed use of fluorinated compounds, including those related to 3-Difluoromethoxy-4-(trifluoromethyl)aniline, might present minimal long-term ecological risks (Hubert, 2003).

Fluorinated Substituents in Antitubercular Drug Design

The strategic placement of trifluoromethyl substituents, including groups similar to 3-Difluoromethoxy-4-(trifluoromethyl)aniline, has been highlighted in antitubercular drug design. The incorporation of such groups can significantly enhance the pharmacodynamic and pharmacokinetic properties of antitubercular agents, underscoring the importance of fluorinated compounds in medicinal chemistry (Thomas, 1969).

properties

IUPAC Name

3-(difluoromethoxy)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-6-3-4(14)1-2-5(6)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUJSOLVDDHTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethoxy-4-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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